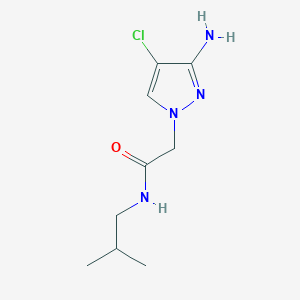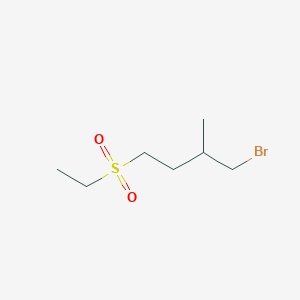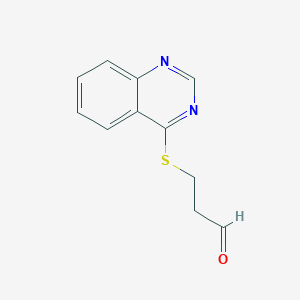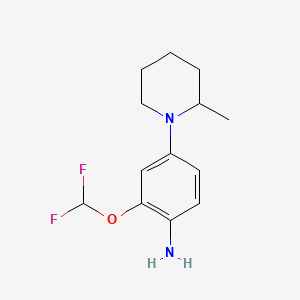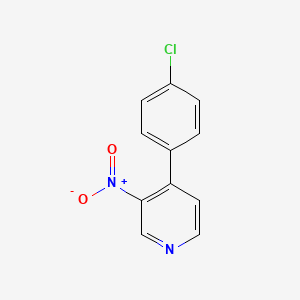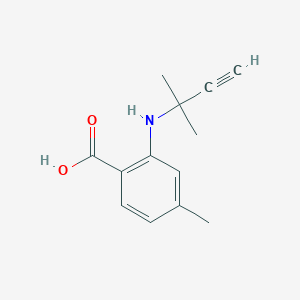
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is an organic compound with the molecular formula C13H15NO2 This compound is characterized by a benzoic acid core substituted with a methyl group and an amino group containing a 2-methylbut-3-yn-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and 2-methylbut-3-yn-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts: A coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) is employed to facilitate the formation of the amide bond.
Procedure: The 4-methylbenzoic acid is first activated using the coupling agent, followed by the addition of 2-methylbut-3-yn-2-amine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to handle the starting materials and reagents.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: Lacks the amino group and the 2-methylbut-3-yn-2-yl moiety.
2-Methylbut-3-yn-2-amine: Lacks the benzoic acid core.
4-Methyl-2-aminobenzoic acid: Lacks the 2-methylbut-3-yn-2-yl moiety.
Uniqueness
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is unique due to the presence of both the benzoic acid core and the 2-methylbut-3-yn-2-yl amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-methyl-2-(2-methylbut-3-yn-2-ylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c1-5-13(3,4)14-11-8-9(2)6-7-10(11)12(15)16/h1,6-8,14H,2-4H3,(H,15,16) |
InChI Key |
RYCLGSCSGIZUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)NC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)


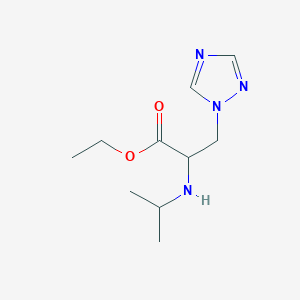
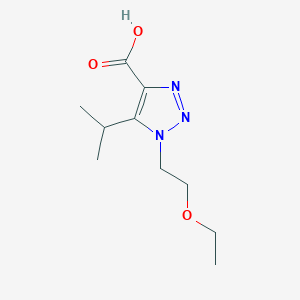


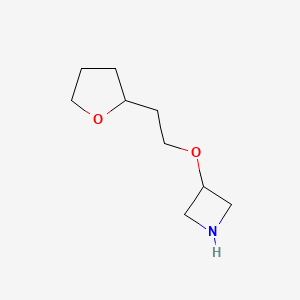
![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
